molecular formula C23H24N2O5S B2883727 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681236-05-5

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2883727
CAS No.: 681236-05-5
M. Wt: 440.51
InChI Key: GJJLUJSYDRKKLP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound features a unique combination of functional groups that may enhance its biological activity. It is classified as a benzo[b]thiophene derivative, which is known for various pharmacological properties. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S with a molecular weight of approximately 426.52 g/mol. The compound's CAS number is 1222787-24-7 .

The biological effects of this compound likely involve interactions with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidinone moiety may contribute to its binding affinity and specificity. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Antitumor Activity

Recent studies have indicated that derivatives of benzo[b]thiophene possess significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. The IC50 values for related compounds range from 23.2 to 49.9 μM, indicating moderate to high potency against cancer cells .

Analgesic Effects

Research has demonstrated that derivatives of this compound exhibit analgesic effects exceeding those of standard analgesics like metamizole. Studies using the "hot plate" method on animal models have confirmed these findings, suggesting potential applications in pain management .

Case Studies and Experimental Findings

Study Objective Findings
Study AAntitumor activity evaluationCompounds exhibited IC50 values between 23.2 and 49.9 μM against various tumor cell lines .
Study BAnalgesic activity assessmentDemonstrated analgesic effects surpassing those of metamizole in animal models .
Study CStructure-activity relationship (SAR) analysisIdentified correlation between structural modifications and enhanced biological activities .

Synthesis and Research Applications

The synthesis of this compound involves multi-step organic reactions. These include the formation of the benzo[b]thiophene core followed by the introduction of functional groups such as the benzamido and pyrrolidinone moieties.

This compound is being investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological macromolecules like proteins and nucleic acids. Its unique structure allows researchers to explore various therapeutic applications beyond cancer treatment.

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-3-30-23(29)20-16-9-4-13(2)12-17(16)31-22(20)24-21(28)14-5-7-15(8-6-14)25-18(26)10-11-19(25)27/h5-8,13H,3-4,9-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJLUJSYDRKKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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